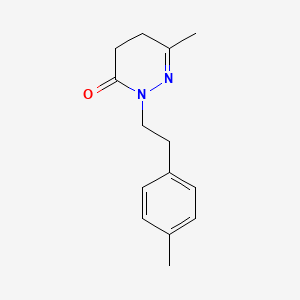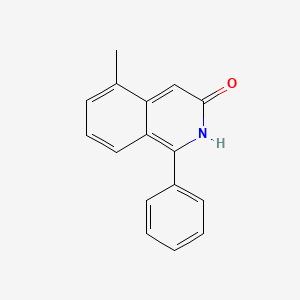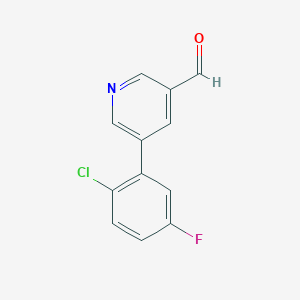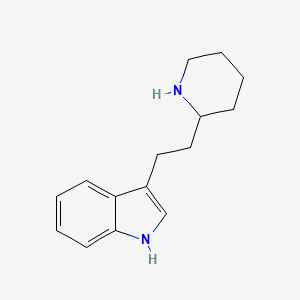
3-(2-(Piperidin-2-YL)ethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Piperidin-2-YL)ethyl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The indole structure is a common motif in many natural products and pharmaceuticals, while the piperidine ring is often found in bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperidine moiety can then be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by piperidine introduction. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(2-(Piperidin-2-YL)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using Lewis acids as catalysts.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
3-(2-(Piperidin-2-YL)ethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical lead compound.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-(Piperidin-2-YL)ethyl)-1H-indole involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the piperidine ring can enhance binding affinity and selectivity. The compound may modulate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-(2-(Piperidin-2-YL)ethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
3-(2-(Piperidin-2-YL)ethyl)-1H-pyridine: Contains a pyridine ring instead of an indole.
3-(2-(Piperidin-2-YL)ethyl)-1H-quinoline: Features a quinoline ring, offering different electronic properties.
Uniqueness
3-(2-(Piperidin-2-YL)ethyl)-1H-indole is unique due to the combination of the indole and piperidine moieties, which can provide a balance of electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
特性
CAS番号 |
92647-73-9 |
|---|---|
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC名 |
3-(2-piperidin-2-ylethyl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-2-7-15-14(6-1)12(11-17-15)8-9-13-5-3-4-10-16-13/h1-2,6-7,11,13,16-17H,3-5,8-10H2 |
InChIキー |
INESWDCREILNOK-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)CCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


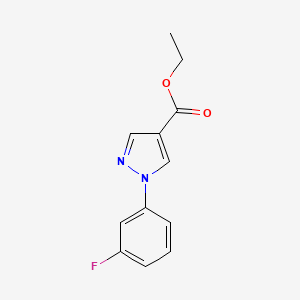
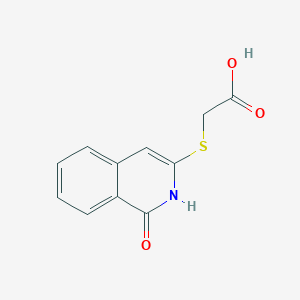
![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
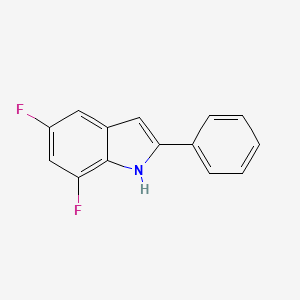
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)


![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)

![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
